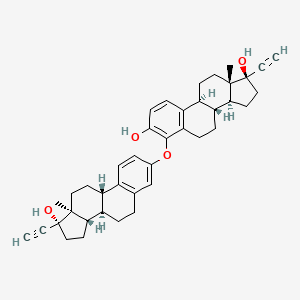

Ethinyl Estradiol Dimer Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethinyl Estradiol Dimer Impurity 1 is a dimer impurity analog of Ethynyl Estradiol . Ethynyl Estradiol is a synthetic steroidal estrogen and a derivative of estradiol, used as a formulation in combined oral contraceptives .

Synthesis Analysis

A full solid-state characterization of Ethinyl Estradiol was conducted using differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy to examine its physicochemical properties and polymorphic state . The raw materials used were pharmaceutical grade (99% purity): ethinyl estradiol (EE), pre-gelatinized starch (STA), microcrystalline cellulose (MCL), anhydrous lactose (LAC), and polyvinylpyrrolidone K25 (PVP) .Molecular Structure Analysis

The molecular formula of Ethinyl Estradiol Dimer Impurity 1 is C40H46O4 . The molecular weight is 590.8 .Chemical Reactions Analysis

Ethinyl Estradiol is a synthetic steroidal estrogen and a derivative of estradiol . It is used as a formulation in combined oral contraceptives .Physical And Chemical Properties Analysis

Ethinyl Estradiol Dimer Impurity 1 has a molecular weight of 590.79 . Its boiling point is predicted to be 686.7±55.0 °C, and its density is predicted to be 1.28±0.1 g/cm3 .Scientific Research Applications

Oral Contraceptives

Ethinyl Estradiol is a synthetic steroidal estrogen and a derivative of estradiol . It is widely used as a formulation in combined oral contraceptives .

Hormone Replacement Therapy

Ethinyl Estradiol is also used in hormone replacement therapy, particularly during menopause . This helps to alleviate symptoms associated with menopause, such as hot flashes and mood swings.

Acne Treatment

Ethinyl Estradiol is used in the treatment of acne . It helps to regulate hormonal imbalances that can lead to skin breakouts.

Cancer Treatment

Ethinyl Estradiol has been used in the treatment of certain types of cancer, including breast and prostate cancer . It can help to regulate the growth of cancer cells.

Pharmaceutical Development

Ethinyl Estradiol is used in innovative pharmaceutical development to enhance the bioavailability of poorly water-soluble drugs . It supports the increase in solid dispersion (SD) technology by using different excipients and solvents .

Stability Studies

Ethinyl Estradiol is used in stability studies to evaluate the polymorphs essential for the development of formulations containing this active pharmaceutical ingredient . This is particularly important as Ethinyl Estradiol can exist as various pseudopolymorphs .

Mechanism of Action

Ethinyl Estradiol works by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . Once bound to its receptor ligand, the receptor can enter the nucleus of the target cell and induce the formation of messenger RNA . This mRNA then interacts with ribosomes to produce specific proteins that exert the effects of estradiol on the cell .

Safety and Hazards

properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-4-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28-,29-,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQNSQBJRQOHDJ-FPISCSGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CC[C@@H]7[C@@H]6CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethinyl estradiol 4-oxy dimer | |

CAS RN |

303014-90-6 |

Source

|

| Record name | Ethinyl estradiol 4-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 4-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3Z2QA5HJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.